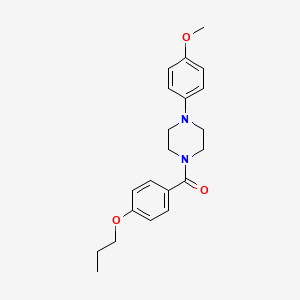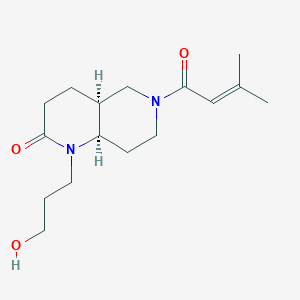![molecular formula C13H12F3N3O B5265258 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline](/img/structure/B5265258.png)
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline, also known as TFMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline involves the inhibition of several enzymes, which are involved in various cellular processes. Protein kinase C is an enzyme that plays a crucial role in cell proliferation, differentiation, and apoptosis. Tyrosine kinase is involved in the regulation of cell growth and differentiation. Phosphodiesterase is an enzyme that catalyzes the breakdown of cyclic nucleotides, which are involved in various cellular processes such as cell signaling and neurotransmission. By inhibiting these enzymes, this compound can modulate various cellular processes and exhibit its biological activities.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. Additionally, this compound has been reported to possess antimicrobial activity against several bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.
Future Directions
There are several future directions for the research on 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline. One of the potential applications of this compound is in the development of novel anticancer drugs. This compound has been found to exhibit potent inhibitory activity against several cancer cell lines, which makes it a promising lead compound for drug development. Additionally, this compound can be used as a tool for studying various cellular processes such as cell proliferation, differentiation, and apoptosis. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its potent inhibitory activity against several enzymes, antitumor, anti-inflammatory, and antimicrobial activities make it a valuable tool for studying various cellular processes. However, its potential toxicity needs to be carefully evaluated before using it in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Synthesis Methods
The synthesis of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline involves the reaction between 2,3-dichloroquinoxaline and N-trifluoromethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained by purification using column chromatography.
Scientific Research Applications
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline has been extensively studied for its potential applications in various research fields. It has been found to exhibit potent inhibitory activity against several enzymes such as protein kinase C, tyrosine kinase, and phosphodiesterase. This compound has also been reported to possess antitumor, anti-inflammatory, and antimicrobial activities.
Properties
IUPAC Name |
4-quinoxalin-2-yl-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)11-8-19(5-6-20-11)12-7-17-9-3-1-2-4-10(9)18-12/h1-4,7,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPQLVBFFQYSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3N=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5265177.png)
![1-(1,3-benzodioxol-5-yl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5265179.png)
![[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5265182.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5265190.png)
![5-imino-6-(1H-indol-3-ylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5265196.png)

![2-(methyl{[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetyl}amino)acetamide](/img/structure/B5265227.png)
![6-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5265243.png)
![N-(3-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265253.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5265261.png)
![N-(2,4-dimethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5265264.png)

![3-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5265280.png)
![5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5265282.png)
